Lipophilicity Comparison vs. 4-Methoxybenzoate and Phenol Analogs
The target compound exhibits substantially higher computed lipophilicity compared to its closest ester-modified analogs. The 2,4-dichlorobenzoate ester confers an XLogP3-AA of 6.3, which is approximately 1.7 log units higher than the 4-methoxybenzoate analog (estimated XLogP3 ~4.6) and over 3 log units higher than the free phenol 2-(piperidin-1-yl)benzo[d]thiazol-6-ol (estimated XLogP3 ~3.0) [1][2]. This difference corresponds to an approximately 50-fold greater theoretical partition coefficient for the dichlorobenzoate ester relative to the methoxybenzoate analog, and a >1000-fold difference relative to the phenol.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.3 (PubChem computed); ZINC logP = 5.104 |
| Comparator Or Baseline | 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate: estimated XLogP3 ~4.6; 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol: estimated XLogP3 ~3.0 |
| Quantified Difference | ΔXLogP3 ≈ +1.7 vs. 4-methoxybenzoate analog; ΔXLogP3 ≈ +3.3 vs. free phenol analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07) and corroborated by ZINC15 logP calculation |
Why This Matters
For procurement decisions in cell-based assays and in vivo studies, higher lipophilicity predicts enhanced passive membrane permeability but also increased plasma protein binding and potential non-specific binding—making compound-specific sourcing essential for reproducible pharmacokinetic and target engagement readouts.
- [1] PubChem Compound Summary for CID 16873934. Computed XLogP3-AA = 6.3. National Center for Biotechnology Information (NCBI). View Source
- [2] ZINC15 Database, UCSF. Entry ZINC000000991472: logP = 5.104; molecular weight = 407.322 Da. View Source
